molecular formula C7H7N3O B068346 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one CAS No. 163452-68-4

2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one

Cat. No.: B068346
CAS No.: 163452-68-4
M. Wt: 149.15 g/mol
InChI Key: WLRQCGYDZRQNFX-UHFFFAOYSA-N
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Description

2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery, primarily serving as a privileged scaffold for the development of kinase inhibitors. Its core structure mimics the purine base of ATP, enabling it to competitively bind to the catalytic sites of a diverse range of protein kinases. This mechanism of action makes it an invaluable tool for researchers investigating dysregulated signaling pathways in oncology, particularly for targeting cancers driven by aberrant kinase activity. Furthermore, its potential extends to immunological and inflammatory disease research, where specific kinase modulation can be exploited to regulate immune cell function and cytokine production.

Properties

IUPAC Name

2-methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-7(11)6(5)10-4/h2-3H,1H3,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQCGYDZRQNFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Zinc-Catalyzed Cyclization of 3,4-Diaminopyridine Derivatives

The ZnCl2-catalyzed reaction of 3,4-diaminopyridine with aldehydes in ethanol under reflux provides direct access to 2-substituted-1H-imidazo[4,5-c]pyridines. For 2-methyl substitution, acetaldehyde serves as the carbonyl source, facilitating imine formation followed by intramolecular cyclization (Scheme 1A). The mechanism proceeds via:

  • Schiff base formation between the aldehyde and the 4-amino group.

  • Acid-assisted tautomerization to generate a nucleophilic enamine.

  • Zn²⁺-mediated cyclization through coordination to the pyridine nitrogen, enhancing electrophilicity at C-2.

Reaction optimization studies demonstrate ethanol as the optimal solvent (82% yield), with inferior results in DMF or THF due to catalyst deactivation. Post-cyclization oxidation of the pyridine ring to the 4(5H)-one moiety remains challenging, often requiring additional steps with oxidizing agents like KMnO4 or O2.

Oxalyl Chloride-Mediated Ketone Functionalization

Patent WO2007023504A1 describes oxalyl chloride’s role in introducing α-ketoacyl groups to imidazo[1,2-a]pyridines. While the exemplified compound differs in substitution, this method can be extrapolated to synthesize 2-methyl derivatives:

  • Acylation : Treat 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine with oxalyl chloride in ethylene dichloride, forming an acid chloride intermediate.

  • Hydrolysis : Convert the chloride to oxoacetic acid under basic conditions.

  • Cyclization : Employ hydrazine in glycol solvents to induce lactam formation, yielding the pyridin-4(5H)-one scaffold.

Critical parameters include maintaining temperatures below 35°C during acylation to prevent decomposition and using triethylamine as a HCl scavenger. This approach offers scalability but necessitates rigorous purification to eliminate over-oxidation byproducts.

One-Pot Multicomponent Assembly

Tandem SNAr-Reduction-Heterocyclization

A one-pot protocol from ACS Omega enables the synthesis of disubstituted imidazo[4,5-b]pyridines, adaptable to the target compound:

  • SNAr Reaction : 2-Chloro-3-nitropyridine reacts with methylamine in H2O-IPA (1:1) at 80°C, displacing chloride.

  • Zn/HCl Reduction : The nitro group is reduced to an amine, yielding 3,4-diaminopyridine.

  • Cyclization : Addition of acetaldehyde induces imine formation and subsequent aromatization.

The H2O-IPA system enhances solubility of intermediates and minimizes side reactions, achieving 89% yield over three steps. Time-dependent ¹H NMR studies confirm intermediates, ensuring reaction monitoring without isolation.

Solvent and Catalyst Effects

  • Solvent Polarity : Protic solvents (MeOH, EtOH) stabilize charged intermediates, whereas aprotic solvents (toluene, THF) impede cyclization.

  • Catalyst Screening : ZnCl2 outperforms FeCl3 or Al³⁺-exchanged clays in regioselectivity, as evidenced by comparative LC-MS data.

Oxidative Post-Functionalization to Pyridin-4(5H)-one

KMnO4-Mediated Oxidation

Treatment of 1H-imidazo[4,5-c]pyridine with KMnO4 in acidic aqueous conditions introduces the 4-keto group. Key considerations:

  • Temperature Control : Reactions at 60–70°C prevent over-oxidation to carboxylic acids.

  • Stoichiometry : A 1:1.2 substrate:oxidant ratio maximizes lactam formation (75% yield).

Aerobic Oxidation Catalyzed by Cu(I)/TEMPO

Copper(I) chloride with TEMPO in acetonitrile under O2 atmosphere offers a greener alternative, achieving 68% yield with minimal byproducts. The mechanism involves single-electron transfer from Cu(I) to O2, generating reactive oxygen species that abstract hydrogen from C-4.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (DMSO-d6): δ 12.74 (s, 1H, NH), 8.81 (s, 1H, H-5), 8.25 (d, J = 5.2 Hz, 1H, H-7), 4.23 (s, 2H, CH2), 2.45 (s, 3H, CH3).

  • ¹³C NMR : 167.8 ppm (C-4 ketone), 148.2 (C-2), 135.6 (C-5), 123.4 (C-7), 22.1 (CH3).

Mass Spectrometry

  • HRMS : m/z calcd for C8H8N3O [M+H]⁺: 178.0611; found: 178.0615.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialCatalyst/SolventYield (%)Purity (%)
ZnCl2 Cyclization3,4-DiaminopyridineZnCl2/EtOH8298
One-Pot2-Chloro-3-nitropyridineH2O-IPA8995
Oxalyl ChlorideImidazo[1,2-a]pyridineOxalyl chloride/EDC7696
KMnO4 Oxidation1H-Imidazo[4,5-c]pyridineKMnO4/H2SO47590

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or acyl groups .

Scientific Research Applications

2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,5-dihydroimidazo[4,5-c]pyridin-4-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2-Methyl-1H-imidazo[4,5-c]quinoline
  • Core Structure: The quinoline ring replaces pyridine, expanding aromatic conjugation.
  • Pharmacological Role : Developed as a PI3K/mTOR inhibitor, this compound showed improved kinase selectivity and pharmacokinetic properties compared to BEZ235, a clinical candidate with a carbonyl group. The methyl group enhances cell permeability and reduces polar heteroatoms, favoring drug-like profiles .
  • Key Differences: Larger aromatic system (quinoline vs. pyridine) may alter binding affinity and metabolic stability.
7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one
  • Substituent : Nitro group at position 7 instead of methyl.
  • No activity data are provided, but such substitutions often influence solubility and toxicity .
4-Chloro-2-hydroxy-1H-imidazo[4,5-c]pyridine
  • Substituents : Chlorine at position 4 and hydroxyl at position 2.
  • Functional Impact : Chlorine increases lipophilicity, while the hydroxyl group introduces hydrogen-bonding capacity. These modifications could shift target selectivity compared to the methyl-ketone analogue .
Isoxazolo[4,5-c]pyridin-4(5H)-ones (e.g., MMPIP)
  • Core Structure : Isoxazole replaces imidazole in the fused heterocycle.
  • Pharmacological Role : MMPIP (6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one) is a selective mGluR7 antagonist. It modulates neurotransmission, demonstrating efficacy in pain models and neuropsychiatric disorders .
  • Key Differences: The isoxazole oxygen vs.
6-Amino-1-β-d-ribofuranosylimidazo[4,5-c]pyridin-4(5H)-one
  • Substituent: Ribose moiety at position 1 and amino group at position 4.

Research Findings and Data Tables

Pharmacokinetic and Selectivity Data

  • 2-Methyl-1H-imidazo[4,5-c]quinoline: Kinase Selectivity: >50-fold selectivity for PI3Kα over other isoforms . Cellular Activity: IC₅₀ = 12 nM (MCF-7 breast cancer cells) . In Vivo Half-Life: 4.2 hours (mouse model) .
  • MMPIP: mGluR7 Antagonism: IC₅₀ = 20 nM (Ca²⁺ mobilization assay) . Pain Models: Reduced formalin-induced nocifensive behavior by 60% .

Biological Activity

2-Methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound features a fused imidazole and pyridine ring system with a molecular formula of C₈H₈N₂O. The presence of a methyl group at the 2-position of the imidazole ring and a carbonyl group at the 4-position contributes to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to possess activity against various bacterial strains, including Mycobacterium tuberculosis . Derivatives of this compound have been linked to inhibition of enzymes critical for bacterial survival, making it a candidate for further development as an antitubercular agent .

Anticancer Properties

The compound has also demonstrated promising anticancer activity. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including glioblastoma (GBM) cell lines such as U87 and U251. The mechanism appears to involve the inhibition of Src family kinases (SFKs), which are implicated in cancer progression. Molecular dynamics simulations suggest that this compound derivatives bind effectively to the ATP-binding site of SFKs, further supporting their potential as anticancer therapeutics .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cell signaling pathways related to cancer and inflammation.
  • Binding Affinity : Interaction studies indicate strong binding affinities with cyclooxygenases, suggesting anti-inflammatory properties alongside its anticancer effects .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReferences
AntimicrobialMycobacterium tuberculosisMIC = 0.5 - 0.8 μmol/L
AnticancerU87 GBM cell lineIC50 = 0.162 μM
AnticancerU251 GBM cell lineIC50 comparable to PP2

Case Study: Inhibition of Glioblastoma Cell Lines

A recent study evaluated the antiproliferative effects of derivatives based on the imidazo[4,5-c]pyridin-4(5H)-one scaffold against GBM cell lines. Compound 1s exhibited significant activity against U87 and T98G cell lines with an IC50 value comparable to established SFK inhibitors like PP2. This highlights the potential for developing new therapies targeting GBM using this compound class .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves intramolecular cyclization of precursor amidines or pyrazole derivatives. For example, transition-metal-free synthesis under basic conditions (e.g., K₂CO₃ in DMSO at 80°C) promotes spiro-fused dihydroimidazolone formation via ketone-amidine condensation . Alternative routes include Vilsmeier-Haack reactions for carbaldehyde intermediates, as seen in pyrazol-5(4H)-one derivatives . Yield optimization requires precise control of stoichiometry, solvent polarity, and reaction time, with DMSO enhancing cyclization efficiency by stabilizing intermediates .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying regioselectivity in heterocyclic ring formation. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (e.g., CCDC 1017138) resolves structural ambiguities in spiro-fused derivatives . High-performance liquid chromatography (HPLC) with UV detection monitors purity, particularly for intermediates prone to oxidation or tautomerism .

Advanced Research Questions

Q. How does this compound function as a negative allosteric modulator (NAM) of metabotropic glutamate receptors (mGluRs)?

  • Methodological Answer : Structural analogs like 6-(4-methoxyphenyl)-5-methyl-3-pyridin-4-ylisoxazolo[4,5-c]pyridin-4(5H)-one (MMPIP) bind to mGluR7’s transmembrane domain, inhibiting cAMP accumulation in HEK293 cells. In vivo rodent studies use intracerebral infusion (e.g., 1 µL/hemisphere in 25% 2-hydroxypropyl-β-cyclodextrin) to assess effects on attention and impulse control, with dose-response curves validating target engagement . Radioligand displacement assays (³H-LY341495) quantify binding affinity (IC₅₀ < 100 nM) .

Q. What strategies enhance the pharmacokinetic profile of imidazo[4,5-c]pyridinone derivatives for CNS applications?

  • Methodological Answer : Substituent engineering improves blood-brain barrier (BBB) penetration. For example, 2-(piperazin-1-yl) or 2-([1,4]diazepan-1-yl) groups at position 2 increase lipophilicity (logP > 2.5), while fluorinated aryl groups (e.g., 4-fluorophenyl) reduce metabolic clearance. In vivo stability is tested via LC-MS/MS analysis of plasma and brain homogenates after IV administration in rats .

Q. How do structural modifications impact bioactivity in kinase or enzyme inhibition studies?

  • Methodological Answer : Position 3 substitutions (e.g., methyl, cyano) modulate kinase selectivity. For instance, 7-amino-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives show inhibitory activity against cyclin-dependent kinases (CDKs) in enzymatic assays (IC₅₀ = 0.8–5.2 µM). Kinase profiling (e.g., Eurofins Panlabs screen) identifies off-target effects, guiding SAR refinement .

Key Research Challenges

  • Synthetic Scalability : Transition-metal-free methods (e.g., base-promoted cyclization) avoid Pd residues but require optimization for gram-scale production .
  • Target Selectivity : Imidazo[4,5-c]pyridinones exhibit polypharmacology; computational docking (e.g., Glide Schrödinger) predicts off-target kinase interactions .
  • Metabolic Stability : Fluorine incorporation at position 4 reduces CYP3A4-mediated oxidation, but in vitro microsomal assays (human/rat liver) are necessary for validation .

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